molecular formula C9H8Cl2Se B12792492 (2,2-Dichlorocyclopropyl)selanylbenzene CAS No. 68971-04-0

(2,2-Dichlorocyclopropyl)selanylbenzene

Cat. No.: B12792492
CAS No.: 68971-04-0
M. Wt: 266.03 g/mol
InChI Key: FYGMIISYAACEQU-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)selanylbenzene is a cyclopropane derivative featuring a benzene ring substituted with a 2,2-dichlorocyclopropyl group and a selanyl (-Se-) moiety. The parent compound, (2,2-dichlorocyclopropyl)benzene (CAS 2415-80-7), has a molecular formula of C₉H₈Cl₂ and a molecular weight of 187.066 g/mol . The selanyl derivative replaces a hydrogen atom with a selenium-containing group, altering electronic, steric, and reactivity profiles.

Properties

CAS No.

68971-04-0

Molecular Formula

C9H8Cl2Se

Molecular Weight

266.03 g/mol

IUPAC Name

(2,2-dichlorocyclopropyl)selanylbenzene

InChI

InChI=1S/C9H8Cl2Se/c10-9(11)6-8(9)12-7-4-2-1-3-5-7/h1-5,8H,6H2

InChI Key

FYGMIISYAACEQU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(Cl)Cl)[Se]C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of NSC 306819 involves several steps, each requiring specific conditions and reagents. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

NSC 306819 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC 306819 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it is studied for its role in cellular processes and its potential as a therapeutic agent. In medicine, it has been investigated for its potential to treat various diseases. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of NSC 306819 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent Applications/Properties
(2,2-Dichlorocyclopropyl)benzene C₉H₈Cl₂ 187.066 2415-80-7 -Cl, -Cl on cyclopropane Intermediate in pharmaceuticals (e.g., ciprofibrate synthesis)
(2,2-Dichloro-1-methylcyclopropyl)benzene C₁₀H₁₀Cl₂ 201.092 3591-42-2 -CH₃ on cyclopropane Increased steric hindrance; potential for modified reactivity in synthesis
4'-(2,2-Dichlorocyclopropyl)acetophenone C₁₁H₁₀Cl₂O 245.10 40641-93-8 -COCH₃ on benzene Ketone functionality enhances polarity; used in agrochemical research
3-(2,2-Dichlorocyclopropyl)propan-1-amine C₆H₁₀Cl₂N 191.06 68618-71-3 -NH₂ on propane chain Bioactive applications in agrochemicals; modified solubility and reactivity
Methylclonazepam derivatives C₁₆H₁₂ClN₃O₃ 329.74 N/A Benzodiazepine core Pharmacological activity linked to electronic effects of substituents
Key Observations:
  • Electronic Effects: The dichlorocyclopropyl group is electron-withdrawing, stabilizing adjacent positive charges and influencing reaction pathways (e.g., solvolysis rates) .
  • The selanyl group, with a larger atomic radius than oxygen, may further alter steric interactions.
  • Biological Activity : Amine (CAS 68618-71-3) and ketone (CAS 40641-93-8) derivatives exhibit applications in agrochemicals and pharmaceuticals, suggesting that the selanyl variant could serve in specialized biocides or catalysts .

Q & A

Q. Q1: What synthetic routes are optimal for preparing (2,2-dichlorocyclopropyl)benzene derivatives, and how are intermediates purified?

Methodological Answer:

  • Synthesis via Dichlorocarbene Addition : The parent compound (2,2-dichlorocyclopropyl)benzene is synthesized by reacting dichlorocarbene with styrene, followed by cyclopropanation . For derivatives like 4-(2,2-dichlorocyclopropyl)aniline, nitration of the parent compound yields ortho/para isomers; subsequent reduction and crystallization isolate the para isomer (>95% purity) .
  • Purification : Crystallization in non-polar solvents (e.g., hexane) effectively removes by-products. Chromatographic methods (silica gel, ethyl acetate/hexane gradients) resolve isomeric mixtures .

Q. Q2: How can researchers validate the structural integrity of synthesized (2,2-dichlorocyclopropyl)selanylbenzene analogs?

Methodological Answer:

  • Analytical Techniques :
    • NMR : 1^1H and 13^13C NMR confirm cyclopropane ring geometry (e.g., geminal Cl atoms at δ 5.2–5.5 ppm for 1^1H) and selanyl group substitution .
    • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., parent ion m/z 219.1310 for C9_9H8_8Cl2_2S) .
    • X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane derivatives .

Advanced Research: Mechanistic and Stability Studies

Q. Q3: Why do hydrolysis attempts on (2,2-dichlorocyclopropyl)benzene derivatives yield polymeric by-products, and how can this be mitigated?

Methodological Answer:

  • Mechanistic Insight : Hydrolysis at elevated temperatures (200–205°C) induces ring-opening polymerization due to strain in the cyclopropane ring. Milder conditions (e.g., 105–110°C with Na2_2CO3_3) fail to hydrolyze the geminal dichlorides, leaving the starting material intact .
  • Mitigation Strategies : Use Lewis acid catalysts (e.g., FeCl3_3) to stabilize transition states or employ selective reducing agents (e.g., LiAlH4_4) for controlled ring modification .

Q. Q4: How do steric and electronic effects influence the solvolysis rates of (2,2-dichlorocyclopropyl)carbinyl chloride derivatives?

Methodological Answer:

  • Data Analysis : The solvolysis rate (1.8 × 106^{-6} sec1^{-1} in 50% aqueous ethanol at 100°C) aligns with the Taft equation (σ* = +0.72), indicating electron-withdrawing effects from the dichlorocyclopropyl group slow the reaction compared to n-propyl chloride .
  • Contradiction Resolution : Discrepancies in predicted vs. observed rates arise from solvent polarity effects; use of polar aprotic solvents (e.g., DMF) accelerates solvolysis by stabilizing carbocation intermediates .

Applied Research: Pharmaceutical Intermediates

Q. Q5: What are the critical quality control parameters for 4-(2,2-dichlorocyclopropyl)phenyl acetate, a key intermediate in ciprofibrate synthesis?

Methodological Answer:

  • Purity Standards : Chemical purity ≥95% (HPLC, C18 column, acetonitrile/water eluent) and moisture content ≤0.5% (Karl Fischer titration) are mandatory for pharmaceutical use .
  • By-Product Analysis : Monitor ortho-isomer contamination (<2%) via GC-MS (DB-5 column, 70 eV ionization) .

Q. Q6: How can researchers optimize the synthesis of 4-(2,2-dichlorocyclopropyl)aniline to minimize toxic by-products?

Methodological Answer:

  • Process Optimization :
    • Nitration Control : Maintain reaction temperature <10°C during HNO3_3/H2_2SO4_4 nitration to suppress dinitration by-products .
    • Catalytic Reduction : Use Pd/C (5% wt) under H2_2 (1 atm) for selective reduction of nitro groups without cleaving the cyclopropane ring .

Data-Driven Challenges

Q. Q7: How should researchers reconcile conflicting solubility data for (2,2-dichlorocyclopropyl)selanylbenzene in aqueous vs. organic matrices?

Methodological Answer:

  • Experimental Replication : Test solubility in standardized systems (e.g., methylene chloride/benzene at 2,000 µg/mL) to mimic literature conditions .
  • Contradiction Analysis : Discrepancies often stem from matrix effects; use UV-Vis spectroscopy (λ = 254 nm) to quantify solubility in mixed solvents .

Q. Q8: What computational methods predict the LogP and PSA of (2,2-dichlorocyclopropyl)benzene derivatives for ADMET profiling?

Methodological Answer:

  • In Silico Tools :
    • LogP Prediction : Apply the Crippen method (experimental LogP = 3.72 for the parent compound) .
    • PSA Calculation : Use fragment-based approaches (PSA = 25.3 Å2^2 for sulfanyl derivatives) to assess membrane permeability .

Stability and Storage

Q. Q9: What degradation pathways occur in (2,2-dichlorocyclopropyl)selanylbenzene under long-term storage, and how are they detected?

Methodological Answer:

  • Degradation Mechanisms :
    • Photolysis : UV exposure (λ <300 nm) cleaves the selanyl bond, forming benzene selenol and dichlorocyclopropane radicals. Use amber glass vials and inert atmospheres (N2_2) for storage .
    • Thermal Decomposition : Monitor via TGA; onset decomposition occurs at 139.2°C .

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